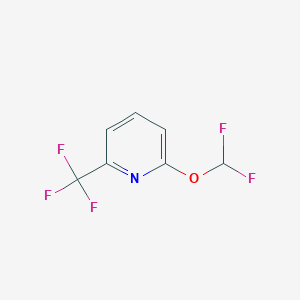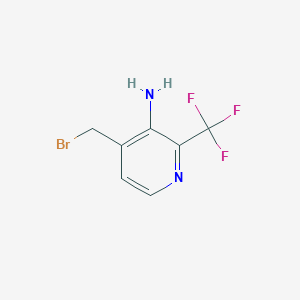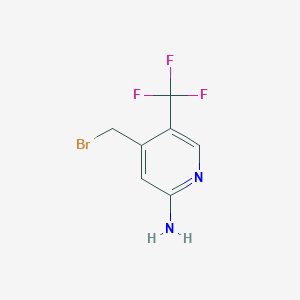
トリフルオロ(3-((4-ニトロフェニル)アミノ)-3-オキソプロピル)ホウ酸カリウム
説明
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, also known as PTFB, is a highly versatile and reactive compound that has been used in a variety of scientific research applications. PTFB is a boron-containing compound that has a wide range of uses in organic synthesis, biochemistry, and other scientific fields. It is a colorless, odorless, and non-toxic compound that has a variety of unique properties that make it a valuable tool for scientific research.
科学的研究の応用
鈴木-宮浦クロスカップリング反応
トリフルオロホウ酸カリウム: は、鈴木-宮浦クロスカップリング反応において強力なボロン酸代替物として広く使用されています . これらの反応は、医薬品、農薬、有機材料など、さまざまな有機化合物の合成において基本的な炭素-炭素結合を形成するために不可欠です。
安定性と保管
トリフルオロホウ酸カリウムは、その水分と空気に対する安定性のために、他の有機ホウ素試薬よりも好まれています。 これらの化合物は、劣化することなく周囲温度で保管できるため、研究環境での長期使用に非常に便利です .
酸化条件への適合性
これらの化合物は、強い酸化条件に著しい適合性を示します。 この特性により、他のホウ素試薬を通常分解する酸化環境を必要とする反応で使用できます .
アルケンのエポキシ化
トリフルオロホウ酸カリウムは、不飽和化合物の炭素-炭素二重結合のエポキシ化に使用できます。 このプロセスは、高い転換率と選択性で進行し、ホウ素官能基の完全性を維持します .
作用機序
Target of Action
Potassium trifluoroborates are a class of organoboron reagents that are often used in Suzuki-Miyaura type reactions . They are generally targeted towards carbon-carbon bond forming reactions .
Mode of Action
Potassium trifluoroborates interact with their targets through a process known as cross-coupling, which is a key step in many organic synthesis reactions .
Biochemical Pathways
In general, organoboron reagents like potassium trifluoroborates are involved in various carbon-carbon bond forming reactions .
Result of Action
The result of the compound’s action would depend on the specific reaction it is involved in. In general, potassium trifluoroborates are used to form new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of potassium trifluoroborates are influenced by various environmental factors. They are known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions .
生化学分析
Biochemical Properties
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate plays a significant role in biochemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions often involves the activation of the boron center, which then participates in the catalytic cycle of the reaction .
Molecular Mechanism
At the molecular level, potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron center is crucial for its activity, as it facilitates the formation of transient complexes with target molecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy. Studies have shown that prolonged exposure to oxidative environments can lead to the gradual breakdown of the compound, impacting its ability to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites. The compound’s role in these pathways is complex, as it can both enhance and inhibit specific metabolic processes depending on the context of its application .
Transport and Distribution
Within cells and tissues, potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of the compound is critical for its activity, as it needs to reach its target sites to be effective .
Subcellular Localization
The subcellular localization of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches the sites where it can interact with its target molecules, thereby exerting its biochemical effects .
特性
IUPAC Name |
potassium;trifluoro-[3-(4-nitroanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)6-5-9(16)14-7-1-3-8(4-2-7)15(17)18;/h1-4H,5-6H2,(H,14,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSRCAYSBQCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1705578-36-4 | |
| Record name | Borate(1-), trifluoro[3-[(4-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



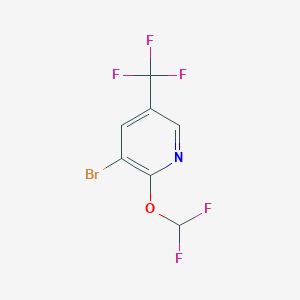




![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)
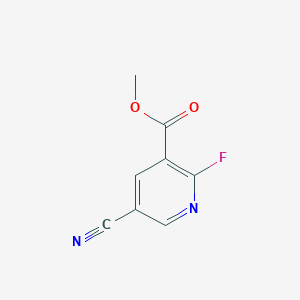
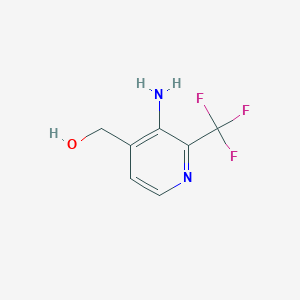

![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
